REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH2:7].[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][CH2:10][CH2:9][C:8]([O:12][CH3:13])=[O:11]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CN
|
Name
|
|
Quantity
|
15.21 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CNCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.21 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |